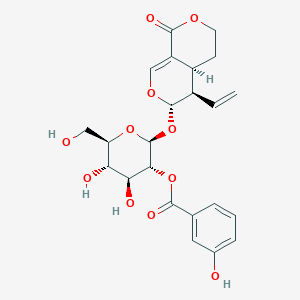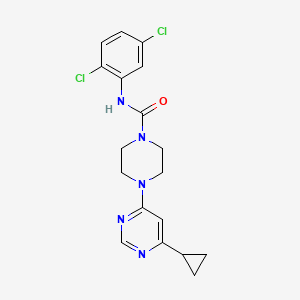![molecular formula C23H30N2O4S B2569430 4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide CAS No. 690245-19-3](/img/structure/B2569430.png)
4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide
Overview
Description
4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide is an organic compound with a complex structure that includes a tert-butyl group, a morpholine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-tert-butylbenzenesulfonyl chloride and 2,6-dimethylmorpholine. These intermediates are then reacted under specific conditions to form the final product.
-
Step 1: Preparation of 4-tert-butylbenzenesulfonyl chloride
- React 4-tert-butylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions to obtain 4-tert-butylbenzenesulfonyl chloride.
-
Step 2: Preparation of 2,6-dimethylmorpholine
- Synthesize 2,6-dimethylmorpholine by reacting 2,6-dimethylphenol with formaldehyde and ammonia under acidic conditions.
-
Step 3: Formation of the final product
- React 4-tert-butylbenzenesulfonyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The morpholine ring and sulfonamide group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzenesulfonamide
- 2,6-dimethylmorpholine
- N-(4-tert-butylphenyl)morpholine-4-carboxamide
Uniqueness
4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide is unique due to its combination of structural features, including the tert-butyl group, morpholine ring, and sulfonamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-16-14-25(15-17(2)29-16)22(26)18-6-10-20(11-7-18)24-30(27,28)21-12-8-19(9-13-21)23(3,4)5/h6-13,16-17,24H,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALPSWVGCIIKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329465 | |
| Record name | 4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690245-19-3 | |
| Record name | 4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


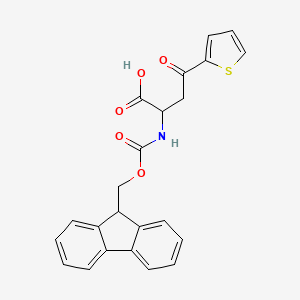
![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)
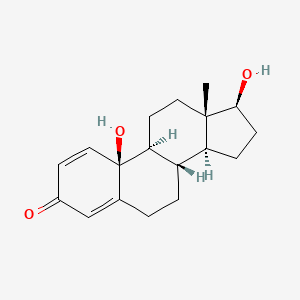
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)
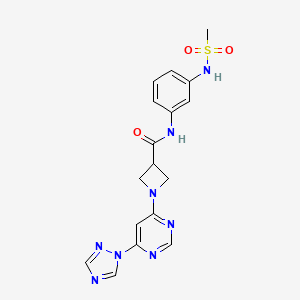
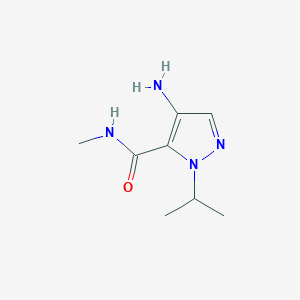
![8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569359.png)
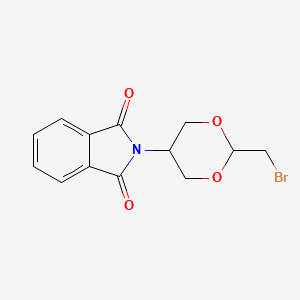
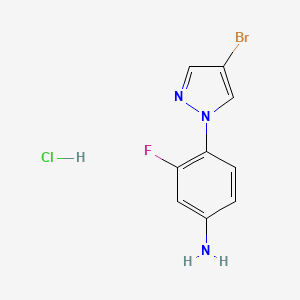
![5-Cyclopropyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2569363.png)
![N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2569364.png)
![3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2569366.png)
